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2,4-Diamino-6-diethylamino-1,3,5-

triazine

Cat. No.: B1330589 Get Quote

For researchers, scientists, and professionals in drug development, understanding the intricate

relationship between the structure of a molecule and its biological activity is paramount.

Substituted diaminotriazines, a class of nitrogen-rich heterocyclic compounds, have emerged

as a versatile scaffold in medicinal chemistry, exhibiting a wide array of pharmacological

properties. This guide provides a comparative analysis of how different substitutions on the

diaminotriazine core influence their efficacy as kinase inhibitors and antimicrobial agents,

supported by experimental data and detailed protocols.

The 1,3,5-triazine ring, with two amino groups, forms the backbone of diaminotriazines. The

strategic placement of various substituents on this core can dramatically alter the compound's

physicochemical properties, such as solubility, and its biological activity. These modifications

are central to the design of potent and selective drugs.

Diaminotriazines as Kinase Inhibitors: A Tale of
Targeted Modifications
Diaminotriazines have proven to be a promising scaffold for the development of kinase

inhibitors, which are crucial in cancer therapy and immunology. The structure-activity

relationship (SAR) studies reveal that specific substitutions are key to achieving high potency

and selectivity.
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For instance, in the pursuit of selective Tie-2 inhibitors, a class of receptor tyrosine kinases

involved in angiogenesis, researchers have found that incorporating aminotriazine or

aminopyridine moieties that can bind to the hinge region of the kinase, coupled with 3-

substituted terminal aryl rings, can lead to excellent potency and selectivity against other

kinases like KDR.[1] Similarly, the development of inhibitors for Hematopoietic Progenitor

Kinase 1 (HPK1), a negative regulator of T-cell signaling and a promising target for cancer

immunotherapy, has benefited from the diaminotriazine scaffold. Rationally designed

diaminotriazine carboxamides have shown potent inhibitory activity against HPK1, with some

compounds exhibiting greater efficacy than previously developed inhibitors.[2]

The versatility of this scaffold is further highlighted in the development of inhibitors for Cyclin-

Dependent Kinase 11 (CDK11), which plays a role in transcription and cell cycle regulation.

Through extensive structure-guided medicinal chemistry, a 2,4-diaminothiazole scaffold, a

related heterocyclic structure, has been optimized to yield selective CDK11 inhibitors.[3]

Target Kinase
Scaffold/Key

Substitutions

Observed

Activity/Potency
Reference

Tie-2

Aminotriazine/aminop

yridine hinge binders,

3-substituted terminal

aryl rings

Excellent potency and

KDR selectivity
[1]

HPK1
Diaminotriazine

carboxamides

Potent inhibitory

activity (IC50 in low

nM range)

[2]

CDK11 2,4-diaminothiazole
Improved kinome-

wide selectivity
[3]

Src family kinases
2-aminothiazole

template

Nanomolar to

subnanomolar

potencies
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Substituted triazines have also demonstrated significant potential as antimicrobial and

antifungal agents. The introduction of different functional groups onto the triazine ring can

modulate their activity against various pathogens.

A study on 2,4,6-trisubstituted-s-triazine derivatives revealed that the nature of the substituent

significantly influences the antifungal potency. For example, compounds with halogen-

substituted thiophenol moieties exhibited better antifungal activity.[4] Another series of 2,4,6-

trisubstituted[5][6][7] triazines showed that specific compounds had promising antimicrobial

activity against a range of pathogenic bacteria and fungi, with Minimum Inhibitory

Concentrations (MIC) in the range of 6.25-25 μg/mL.[7] The ease of displacing the chlorine

atoms in cyanuric chloride with various nucleophiles allows for the synthesis of a diverse library

of mono-, di-, and tri-substituted triazines for antimicrobial screening.[8]

Compound

Series

Key

Substitutions

Antimicrobial

Activity (MIC)

Target

Organisms
Reference

2,4,6-

trisubstituted-s-

triazines

Halogen-

substituted

thiophenol

Potent antifungal

activity
Pathogenic fungi [4]

2,4,6-

trisubstituted[5]

[6][7] triazines

Varied

substitutions
6.25-25 μg/mL

Pathogenic

bacteria and

fungi

[7]

Di- and tri-

substituted 1,3,5-

triazines

Cyclic secondary

amines,

aminothiazole,

etc.

Significant

activity against

Candida albicans

Candida

albicans,

Staphylococcus

aureus

[8]

Experimental Corner: A Glimpse into the
Methodologies
The determination of the biological activity of these substituted diaminotriazines relies on

robust experimental protocols. Here are summaries of key experimental methods.

Kinase Inhibition Assay
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To evaluate the potency of compounds as kinase inhibitors, a common method is a biochemical

assay that measures the phosphorylation of a substrate by the target kinase.

Protocol Outline:

Reagents: Recombinant human kinase, appropriate substrate (e.g., a peptide or protein),

ATP, and the test compound.

Procedure:

The kinase, substrate, and test compound (at varying concentrations) are incubated

together in a suitable buffer.

The enzymatic reaction is initiated by the addition of ATP.

After a defined incubation period, the reaction is stopped.

The amount of phosphorylated substrate is quantified. This can be done using various

detection methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-

based assays.

Data Analysis: The percentage of kinase activity is plotted against the logarithm of the

inhibitor concentration. The IC50 value, which is the concentration of the inhibitor required to

reduce the kinase activity by 50%, is then determined from this curve.

Antimicrobial Susceptibility Testing (Broth Microdilution
Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an

antimicrobial agent against a specific microorganism.

Protocol Outline:

Materials: Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), 96-well

microtiter plates, standardized microbial inoculum, and the test compound.

Procedure:
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A serial two-fold dilution of the test compound is prepared in the microtiter plate wells.

Each well is then inoculated with a standardized suspension of the microorganism.

Positive (microorganism without compound) and negative (broth only) controls are

included.

The plates are incubated at an appropriate temperature and duration (e.g., 37°C for 24

hours for bacteria).

Data Analysis: The MIC is determined as the lowest concentration of the compound that

completely inhibits the visible growth of the microorganism.

Visualizing the Structure-Property Correlation
The following diagram illustrates the logical relationship between the structural modifications of

the diaminotriazine core and the resulting biological properties.
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Caption: Correlation of diaminotriazine modifications and biological outcomes.

In conclusion, the diaminotriazine scaffold serves as a privileged structure in drug discovery.

The ability to fine-tune its biological properties through targeted substitutions makes it a highly

attractive starting point for the development of novel therapeutics. The presented data and

methodologies offer a valuable resource for researchers aiming to harness the full potential of

this versatile chemical entity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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